molecular formula C5H8F2N2O B8462084 4,4-Difluoro-1-nitrosopiperidine

4,4-Difluoro-1-nitrosopiperidine

Cat. No.: B8462084
M. Wt: 150.13 g/mol
InChI Key: FFEFLYLLIDMFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-nitrosopiperidine is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two fluorine atoms and a nitroso group at the 4-position makes this compound unique. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-nitrosopiperidine typically involves the introduction of fluorine atoms and a nitroso group into the piperidine ring. One common method includes the fluorination of piperidine derivatives followed by nitrosation. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and nitrosating agents like sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4,4-difluoro-1-nitropiperidine.

    Reduction: 4,4-difluoro-1-aminopiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-nitrosopiperidine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure without the fluorine and nitroso groups.

    4,4-Difluoropiperidine: Lacks the nitroso group but contains the fluorine atoms.

    1-Nitrosopiperidine: Contains the nitroso group but lacks the fluorine atoms.

Uniqueness

4,4-Difluoro-1-nitrosopiperidine is unique due to the simultaneous presence of both fluorine atoms and a nitroso group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C5H8F2N2O

Molecular Weight

150.13 g/mol

IUPAC Name

4,4-difluoro-1-nitrosopiperidine

InChI

InChI=1S/C5H8F2N2O/c6-5(7)1-3-9(8-10)4-2-5/h1-4H2

InChI Key

FFEFLYLLIDMFKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)N=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,4-difluoropiperidine hydrochloride (2.0 g) in water (32 mL) was added an aqueous 2N sodium hydroxide solution (7.6 mL) and the mixture was stirred at room temperature for 1 hours. To the reaction mixture was added sodium nitrite (1.75 g) and thereto was added acetic acid (1.27 mL) under ice-cooling. The mixture was stirred at room temperature for 2 hours. To the reaction mixture was added an aqueous sodium hydrogencarbonate solution and the mixture was stirred and extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=4/1) to obtain 4,4-difluoro-1-nitrosopiperidine (1.89 g, yield: 99%) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.27 mL
Type
solvent
Reaction Step Four

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